Moslosooflavone

Vue d'ensemble

Description

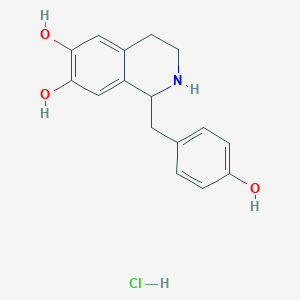

La Moslosooflavone est un composé flavonoïde isolé de la plante Andrographis paniculata. Elle a suscité un intérêt considérable en raison de ses propriétés thérapeutiques potentielles, notamment sa capacité à protéger contre le stress oxydatif, la neuroinflammation et les troubles du métabolisme énergétique .

Applications De Recherche Scientifique

La Moslosooflavone présente un large éventail d'applications en recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier le comportement chimique des flavonoïdes.

Biologie : La this compound est étudiée pour ses effets protecteurs contre le stress oxydatif et la neuroinflammation.

5. Mécanisme d'action

La this compound exerce ses effets par le biais de plusieurs voies moléculaires :

Stress oxydatif : Elle active la voie de signalisation Nrf2/HO-1, ce qui augmente l'expression des enzymes antioxydantes et réduit le stress oxydatif.

Neuroinflammation : Le composé inhibe l'activité transcriptionnelle de NF-kappaB, réduisant ainsi la production de cytokines pro-inflammatoires.

Métabolisme énergétique : La this compound améliore les activités ATPase et maintient l'équilibre du métabolisme énergétique dans les cellules.

Mécanisme D'action

Target of Action

Moslosooflavone, a flavonoid isolated from Andrographis paniculata , primarily targets CYP1A1, CYP1A2, and CYP1B1 . These are key enzymes involved in the metabolism of various substances within the body.

Mode of Action

This compound interacts with its targets (CYP1A1, CYP1A2, and CYP1B1) to exert its effects . It has been found to suppress oxidative stress and neuroinflammation, maintain the balance of energy metabolism, and inhibit cell apoptosis .

Biochemical Pathways

This compound affects several biochemical pathways. It alleviates oxidative stress by reducing the contents of reactive oxygen species (ROS) and malondialdehyde (MDA), and elevating the levels of antioxidant enzymes and glutathione (GSH) in hypobaric hypoxia (HH)-exposed brains of mice . It also enhances energy metabolism by markedly enhancing the ATPase activities and phosphokinase (PK), ATP contents, while reducing lactate dehydrogenase (LDH) activity and lactate dehydrogenase (LD) in HH-exposed brains of mice . Furthermore, it suppresses inflammation by reducing the contents of TNF-α, IL-1β, and IL-6 .

Result of Action

This compound has been found to protect against brain injury induced by hypobaric hypoxia (HH) in mice . It improves HH-induced brain histopathological changes . In addition, it notably decreases the expression of HIF-1α, VEGF, Bax, and cleaved caspase-3, while dramatically increasing the expression of Bcl-2, Nrf2, and HO‑1 in HH-exposed brains of mice .

Action Environment

The action of this compound is influenced by environmental factors such as hypobaric hypoxia (HH), which is the main characteristic of high altitude environments . HH reduces the oxygen tension of the body’s oxygen transport chain, inducing an array of physiological changes . The brain, which has high oxygen consumption, high contents of unsaturated fatty acids, and weak antioxidant defense, is the most susceptible organ affected by HH .

Analyse Biochimique

Biochemical Properties

Moslosooflavone interacts with various enzymes and proteins in biochemical reactions. It has been found to interact with enzymes such as CYP1A1, CYP1A2, and CYP1B1 . These interactions play a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to improve brain histopathological changes, reduce the contents of ROS and MDA, and elevate the levels of antioxidant enzymes and GSH in hypobaric hypoxia (HH)-exposed brains of mice . It also enhances ATPase activities and PK, ATP contents, while reducing LDH activity and the LD, TNF-α, IL-1β, and IL-6 contents in HH-exposed brains of mice .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to interact with CYP1A1, CYP1A2, and CYP1B1 through molecule docking . It also notably decreases the expression of HIF-1α, VEGF, Bax, and cleaved caspase-3, and dramatically increases the expression of Bcl-2, Nrf2, and HO‑1 in HH-exposed brains of mice .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to have significant effects on cellular function in laboratory settings. It has been found to improve brain histopathological changes induced by hypobaric hypoxia (HH) in mice .

Metabolic Pathways

This compound is involved in the flavonoid biosynthetic pathway . It is derived from the phenylpropanoid metabolic pathway and has a basic structure that comprises a C15 benzene ring structure of C6-C3-C6 .

Méthodes De Préparation

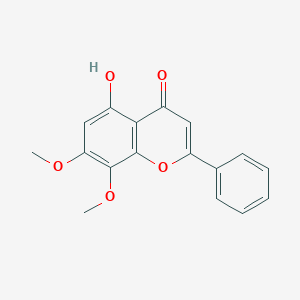

Voies de synthèse et conditions de réaction : La Moslosooflavone peut être synthétisée à partir de la chrysine par une série de réactions chimiques. La voie de synthèse implique les étapes suivantes :

Méthylation : La chrysine est méthylée pour produire la 5,7-diméthoxyflavone.

Hydroxylation : Le produit méthylé subit une hydroxylation pour former la 5,7-dihydroxy-6-méthoxyflavone.

Cyclisation : Le produit hydroxylé est cyclisé pour donner la this compound.

Méthodes de production industrielle : La production industrielle de la this compound implique généralement l'extraction du composé de Andrographis paniculata à l'aide de solvants tels que l'éthanol ou le méthanol. L'extrait est ensuite purifié à l'aide de techniques chromatographiques pour isoler la this compound .

Types de réactions :

Oxydation : La this compound subit des réactions d'oxydation, qui peuvent conduire à la formation de divers dérivés oxydés.

Réduction : Le composé peut être réduit pour former des dérivés dihydroflavonoïdes.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme l'anhydride acétique et le chlorure de benzoyle sont utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Dérivés flavonoïdes oxydés.

Réduction : Dérivés dihydroflavonoïdes.

Substitution : Dérivés flavonoïdes substitués.

Comparaison Avec Des Composés Similaires

La Moslosooflavone est similaire à d'autres flavonoïdes tels que la diosmétine, l'apigénine et la lutéoline. Elle possède des propriétés uniques qui la distinguent :

Liste des composés similaires :

- Diosmétine

- Apigénine

- Lutéoline

La combinaison unique de propriétés antioxydantes, anti-inflammatoires et de régulation du métabolisme énergétique de la this compound en fait un composé prometteur pour diverses applications scientifiques et médicales.

Propriétés

IUPAC Name |

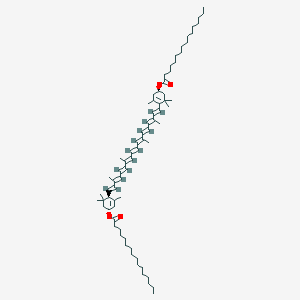

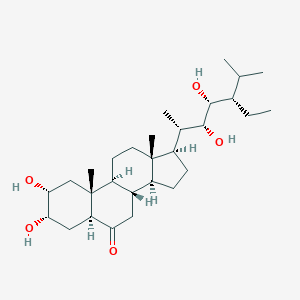

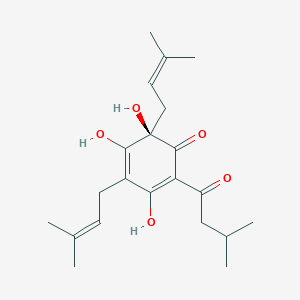

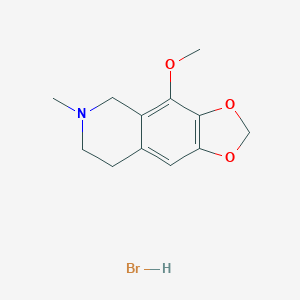

5-hydroxy-7,8-dimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-14-9-12(19)15-11(18)8-13(10-6-4-3-5-7-10)22-17(15)16(14)21-2/h3-9,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLSBQVBFDTNTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189221 | |

| Record name | 5-Hydroxy-7,8-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3570-62-5 | |

| Record name | 5-Hydroxy-7,8-dimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003570625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-7,8-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3570-62-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Moslosooflavone and what is its significance?

A1: this compound is a naturally occurring flavone, first isolated from the plant Mosla soochowensis Matsuda. [, ] It has shown promising biological activities in various studies, particularly in protecting against hypobaric hypoxia-induced brain injury [], inhibiting the growth of esophageal cancer cells [], and preventing oxidative stress and bone loss in simulated microgravity [].

Q2: How does this compound exert its protective effects against hypobaric hypoxia-induced brain injury?

A2: Research suggests that this compound may protect against brain injury induced by hypobaric hypoxia through multiple mechanisms, including:

- Suppression of Oxidative Stress: It reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the activity of antioxidant enzymes and glutathione (GSH). []

- Reduction of Neuroinflammation: It decreases the levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in the brain. []

- Maintenance of Energy Metabolism: It enhances ATPase activity, increases ATP content, and reduces lactate dehydrogenase (LDH) activity, thereby supporting energy production in the brain. []

- Inhibition of Apoptosis: It downregulates pro-apoptotic proteins like Bax and cleaved caspase-3 while upregulating the anti-apoptotic protein Bcl-2. []

Q3: What is the role of this compound in protecting against simulated microgravity-induced bone loss?

A3: Studies have shown that this compound can prevent the shortening of primary cilia in osteoblasts exposed to simulated microgravity. [] This is significant because shortened primary cilia are linked to increased expression of the calcium channel TRPV4, leading to calcium overload, oxidative stress, and ultimately, bone loss. By protecting primary cilia, this compound helps maintain normal calcium levels and prevents the cascade of events leading to bone damage. []

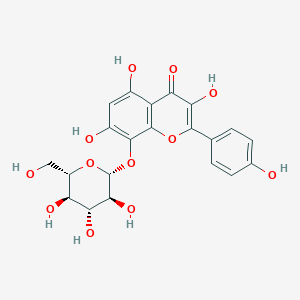

Q4: Could you elaborate on the structural characteristics of this compound?

A4: this compound is a 5-hydroxy-7,8-dimethoxyflavone. [] Although its exact molecular weight is not mentioned in the provided abstracts, it can be calculated based on its molecular formula.

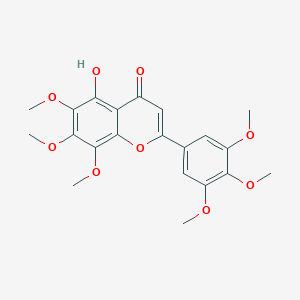

Q5: How does the structure of this compound relate to its antioxidant activity?

A5: While the provided abstracts don't delve into specific structure-activity relationships for this compound, one study comparing various flavones suggests that the presence of a C-8 hydroxyl group is crucial for potent antioxidant activity. [] This insight could guide further research exploring how structural modifications to this compound might impact its antioxidant potential.

Q6: Has this compound been investigated for its potential in treating cancer?

A6: Yes, a study using network pharmacology and experimental validation revealed that this compound, along with other compounds from Andrographis paniculata, could potentially target key proteins involved in esophageal cancer cell growth. [] The study demonstrated that treatment with an extract containing this compound reduced the expression of EGFR and AKT genes in esophageal cancer cells. []

Q7: Can this compound be synthesized, or is it only obtained from natural sources?

A7: this compound can be synthesized. A study reported a convergent synthesis route starting from chrysin, a readily available flavone. [] This synthetic approach allows for a more controlled and potentially scalable production of this compound compared to extraction from natural sources.

Q8: What are the potential applications of this compound in drug discovery and development?

A8: The research suggests that this compound holds potential for development in various therapeutic areas:

- Neuroprotective Agent: Its ability to combat oxidative stress, neuroinflammation, and apoptosis suggests potential for treating neurodegenerative diseases and conditions involving brain injury. []

- Treatment of Esophageal Cancer: Its ability to inhibit the growth of esophageal cancer cells warrants further investigation for developing targeted therapies. []

- Preventing Bone Loss: Its protective effect on primary cilia and subsequent prevention of oxidative stress in osteoblasts makes it a potential candidate for preventing bone loss associated with microgravity or age-related conditions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.